![molecular formula C15H20O B15170119 1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one CAS No. 917569-05-2](/img/structure/B15170119.png)
1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one is an organic compound with a complex structure that includes a phenyl ring substituted with a 2,4-dimethylpent-3-en-2-yl group and an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-(2,4-dimethylpent-3-en-2-yl)benzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Analyse Chemischer Reaktionen
1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the specific conditions employed.
Wissenschaftliche Forschungsanwendungen
1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for understanding biological processes.
Medicine: Potential applications in drug development and pharmacology are being explored. The compound’s ability to interact with specific molecular targets makes it a candidate for therapeutic research.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one can be compared with other similar compounds such as:
4-(2,4-Dimethylpent-3-en-2-yl)benzene: This compound lacks the ethanone moiety, making it less reactive in certain chemical reactions.
1-(4-Methylphenyl)ethan-1-one: This compound has a simpler structure with a single methyl group on the phenyl ring, resulting in different chemical properties and reactivity.
2,4-Dimethylpent-1-ene: This compound is an alkene with a similar carbon skeleton but lacks the phenyl ring, leading to different applications and reactivity.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
917569-05-2 |
|---|---|
Molekularformel |
C15H20O |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
1-[4-(2,4-dimethylpent-3-en-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C15H20O/c1-11(2)10-15(4,5)14-8-6-13(7-9-14)12(3)16/h6-10H,1-5H3 |
InChI-Schlüssel |
SPJRKMHQEHRXOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(C)(C)C1=CC=C(C=C1)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


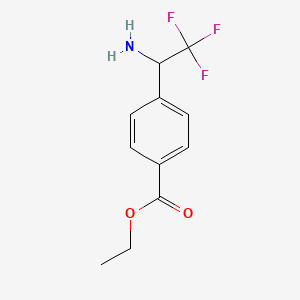
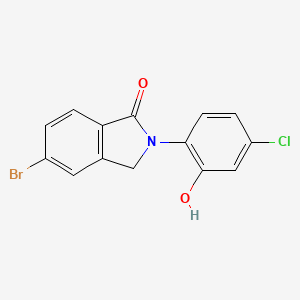

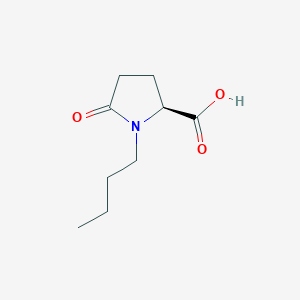
![2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid](/img/structure/B15170058.png)
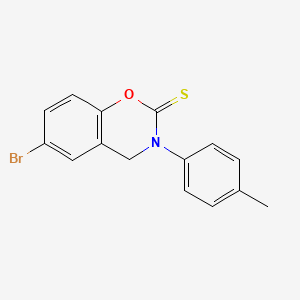

![2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol](/img/structure/B15170077.png)
![4-[(2,5-Dimethylphenyl)methoxy]-1-(methanesulfonyl)piperidine](/img/structure/B15170082.png)
![Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-](/img/structure/B15170094.png)
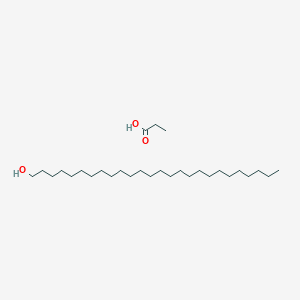
![N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide](/img/structure/B15170099.png)

![1-Piperidinecarboxamide, N-(4-hydroxybenzoyl)-4-[(phenylthio)methyl]-](/img/structure/B15170110.png)
